2-(Benzyloxy)-4,5-difluoroaniline
Overview
Description
2-(Benzyloxy)-4,5-difluoroaniline, also known as benzyl 2,4,5-trifluoroaniline, is an organic compound with a wide range of applications in the field of chemistry. It is a colorless solid with a molecular formula of C9H9F3NO, and is used in the synthesis of various organic compounds and pharmaceuticals. It is also used as an intermediate in the production of dyes, resins, and other compounds.
Scientific Research Applications
Synthesis of Benzyl Ethers and Esters
2-(Benzyloxy)-4,5-difluoroaniline: is a valuable compound in the synthesis of benzyl ethers and esters. It serves as a reagent that facilitates the transfer of the benzyl group to other molecules under mild conditions . This is particularly useful in organic synthesis where protecting groups are required to shield functional groups during complex reactions. The compound’s ability to operate under neutral conditions makes it an indispensable tool for chemists working with sensitive substrates.
Pharmaceutical Intermediate
In the pharmaceutical industry, 2-(Benzyloxy)-4,5-difluoroaniline acts as an intermediate in the synthesis of various drugs . Its unique structure allows for the creation of compounds that can be further modified to produce active pharmaceutical ingredients (APIs). This versatility is crucial for the development of new medications and treatments.
Chemical Research
The compound is also used extensively in chemical research, particularly in studies involving electrophilic substitution reactions . Its reactivity with different electrophiles can be studied to understand reaction mechanisms and kinetics, which is fundamental for designing more efficient synthetic routes in organic chemistry.
Protective Group in Peptide Synthesis
2-(Benzyloxy)-4,5-difluoroaniline: is employed as a protective group in peptide synthesis . It protects the amino group during the coupling of amino acids, which is a critical step in the production of peptides. The protection ensures that the amino acids react in a controlled manner, leading to the desired sequence and structure of the peptide.
Synthesis of Multidentate Chelating Ligands
This compound is instrumental in the synthesis of multidentate chelating ligands . These ligands have applications in coordination chemistry where they form stable complexes with metal ions. Such complexes are important in catalysis, environmental remediation, and the development of contrast agents for medical imaging.
Material Science
In material science, 2-(Benzyloxy)-4,5-difluoroaniline can be used to modify the properties of polymers and create new materials with specific characteristics . Its incorporation into polymer chains can influence the thermal stability, rigidity, and solubility of the resulting material, which opens up possibilities for innovative applications in various industries.
properties
IUPAC Name |
4,5-difluoro-2-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXKCMABTCBQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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